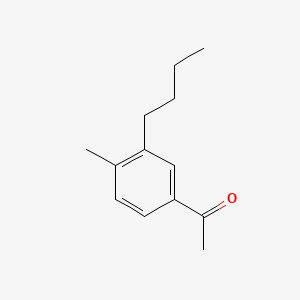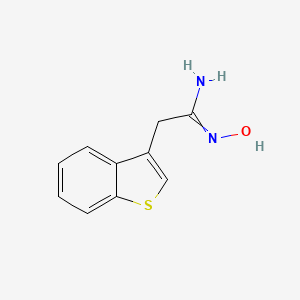
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . The reaction conditions often include the use of concentrated hydrochloric acid and formaldehyde, yielding the desired product through a series of cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives. These products can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as photochromic and electrochromic materials
Mecanismo De Acción
The mechanism of action of 2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: This compound shares a similar benzothiophene core structure but differs in its functional groups and biological activities.
5-(2-Bromo-1-benzothiophen-3-yl)pyrimidine: Another benzothiophene derivative with distinct chemical properties and applications.
Uniqueness
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities
Propiedades
Número CAS |
24035-76-5 |
|---|---|
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H10N2OS/c11-10(12-13)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,11,12) |
Clave InChI |
RHAJWAUJNATEKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=NO)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


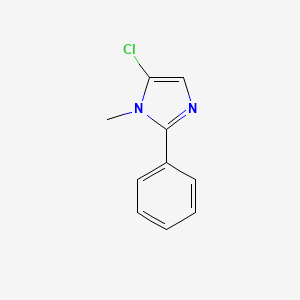
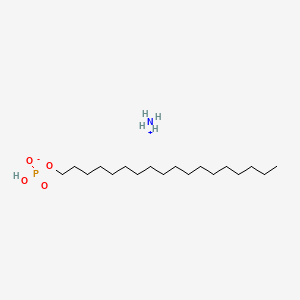
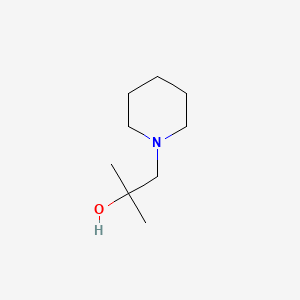
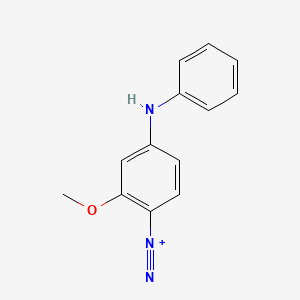

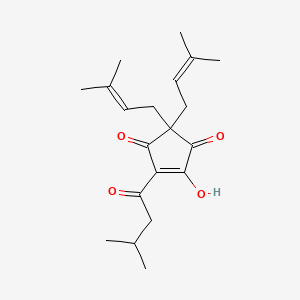
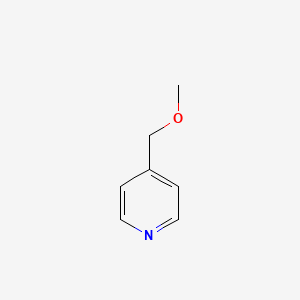
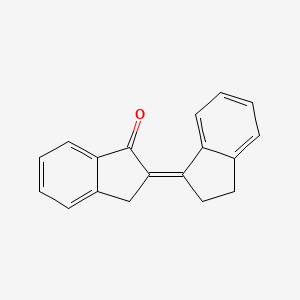
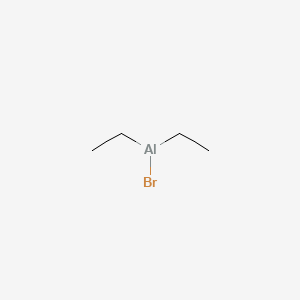
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)

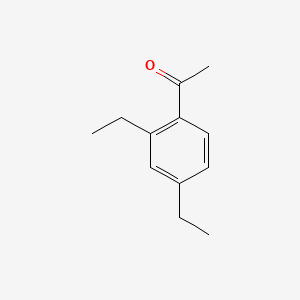
![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)
